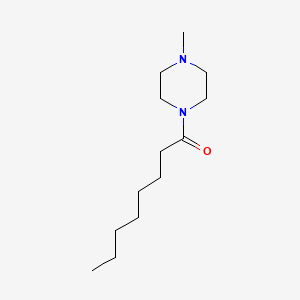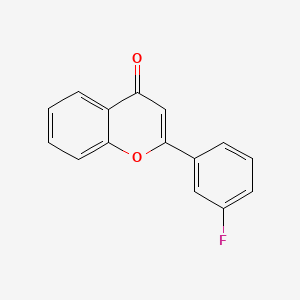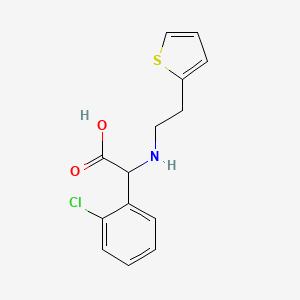
Piperazine, 4-methyl-1-octanoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 4-methyl-1-octanoyl- is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 4-methyl group and an octanoyl group attached to the piperazine ring. Piperazines are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 4-methyl-1-octanoyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine can be catalyzed to produce piperazine derivatives. Additionally, one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine is also a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 4-methyl-1-octanoyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace functional groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Piperazine, 4-methyl-1-octanoyl- can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Piperazine, 4-methyl-1-octanoyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an anthelmintic agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Piperazine, 4-methyl-1-octanoyl- involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists. They bind directly to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of parasitic worms . This mechanism makes piperazine derivatives effective anthelmintic agents.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound with a six-membered ring containing two nitrogen atoms.
1-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
1-Octanoylpiperazine: A derivative with an octanoyl group attached to the nitrogen atom
Uniqueness
Piperazine, 4-methyl-1-octanoyl- is unique due to the presence of both a 4-methyl group and an octanoyl group on the piperazine ring
Propiedades
Número CAS |
57150-48-8 |
|---|---|
Fórmula molecular |
C13H26N2O |
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)octan-1-one |
InChI |
InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-11-9-14(2)10-12-15/h3-12H2,1-2H3 |
Clave InChI |
QXHNMHHWHZVDMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)




![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)


![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
